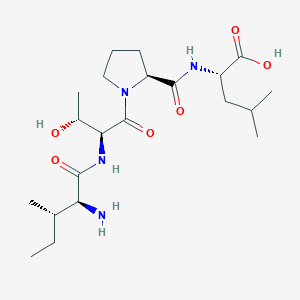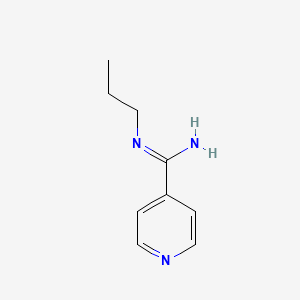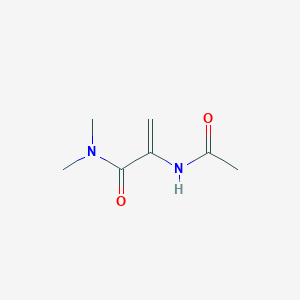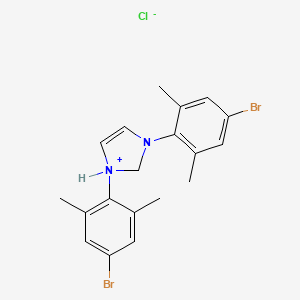
L-Isoleucyl-L-threonyl-L-prolyl-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Isoleucyl-L-threonyl-L-prolyl-L-leucine is a tetrapeptide composed of the amino acids L-isoleucine, L-threonine, L-proline, and L-leucine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-threonyl-L-prolyl-L-leucine typically involves the stepwise coupling of the individual amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then sequentially coupled using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form peptide bonds. After the coupling reactions, the protecting groups are removed to yield the final tetrapeptide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of amino acid coupling and deprotection, allowing for the efficient production of large quantities of the peptide. Additionally, recombinant DNA technology can be employed to produce the peptide in microbial hosts such as Escherichia coli, where the gene encoding the peptide is inserted into the host genome, and the peptide is expressed and purified from the microbial culture.
Analyse Des Réactions Chimiques
Types of Reactions
L-Isoleucyl-L-threonyl-L-prolyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized at specific amino acid residues, such as the threonine residue, which contains a hydroxyl group.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or performic acid can be used under mild conditions to oxidize specific residues.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used to reduce disulfide bonds.
Substitution: Chemical reagents such as N-methylmorpholine (NMM) and diisopropylcarbodiimide (DIC) can be used for amino acid substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific residues targeted. For example, oxidation of the threonine residue can yield a hydroxylated product, while reduction of disulfide bonds results in the formation of free thiol groups.
Applications De Recherche Scientifique
L-Isoleucyl-L-threonyl-L-prolyl-L-leucine has several scientific research applications, including:
Chemistry: The peptide is used as a model compound to study peptide synthesis, folding, and stability.
Biology: It serves as a substrate for studying enzyme kinetics and specificity, particularly for proteases and peptidases.
Medicine: The peptide is investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: It is used in the development of peptide-based materials and as a component in peptide synthesis kits.
Mécanisme D'action
The mechanism of action of L-Isoleucyl-L-threonyl-L-prolyl-L-leucine depends on its specific application. In biological systems, the peptide can interact with enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit or activate proteases by binding to their active sites. The molecular targets and pathways involved vary based on the context of its use, such as inhibiting bacterial growth or inducing apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Isoleucyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-leucine: This peptide contains similar amino acids but includes tyrosine, which imparts different chemical properties and biological activities.
Cyclo-(L-isoleucyl-L-prolyl-L-leucyl-L-alanyl): A cyclic tetrapeptide with a different sequence and structure, leading to unique biological activities.
Uniqueness
L-Isoleucyl-L-threonyl-L-prolyl-L-leucine is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties. Its linear structure and specific amino acid composition make it suitable for various research applications, distinguishing it from other similar peptides.
Propriétés
Numéro CAS |
182916-28-5 |
|---|---|
Formule moléculaire |
C21H38N4O6 |
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C21H38N4O6/c1-6-12(4)16(22)19(28)24-17(13(5)26)20(29)25-9-7-8-15(25)18(27)23-14(21(30)31)10-11(2)3/h11-17,26H,6-10,22H2,1-5H3,(H,23,27)(H,24,28)(H,30,31)/t12-,13+,14-,15-,16-,17-/m0/s1 |
Clé InChI |
CNVUCKAVMDNSIY-FQMQPWHVSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)O)N |
SMILES canonique |
CCC(C)C(C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium methyl sulfate](/img/structure/B14254953.png)

![N-([1,1'-Biphenyl]-4-carbonyl)-L-tyrosine](/img/structure/B14254965.png)


![1-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}propan-2-ol](/img/structure/B14254994.png)
![Cyclopentanone, 2-[2-(3-iodopropyl)-1,3-dioxolan-2-yl]-](/img/structure/B14255005.png)
![(2E)-N-[(2-cyanophenyl)carbamothioyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B14255007.png)

![2,4(1H,3H)-Quinolinedione, 3-butyl-3-[(phenylmethyl)amino]-](/img/structure/B14255013.png)

![3-Methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B14255036.png)

